Necrosulfonamide is a pharmacological inhibitor of MLKL with IC50 values of 124 nM in human HT-29. target: MLKLIC50 : 124 nM. In vitro: Necrosulfonamide significantly decreases BV6/DAC-induced cell death in MV4-11 cells. Treating cells with necrosulfonamide or knocking down MLKL expression arrests necrosis at a specific step at which RIP3 formed discrete punctae in cells. necrosulfonamide had no effect on apoptosis induced by TNF-α plus Smac mimetic in non-RIP3-expressing Panc-1 cells. Complete inhibition was observed at NSA concentration of 0.5 M. NSA is also an effective inhibitor of the necroptotic pathway induced by STS in the presence of caspase inhibitor.
Necrosulfonamide
CAS No.: 1360614-48-7
Cat. No.: VC0002674
Molecular Formula: C18H15N5O6S2
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1360614-48-7 |
---|---|
Molecular Formula | C18H15N5O6S2 |
Molecular Weight | 461.5 g/mol |
IUPAC Name | (E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Standard InChI | InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ |
Standard InChI Key | FNPPHVLYVGMZMZ-XBXARRHUSA-N |
Isomeric SMILES | COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
SMILES | COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES | COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Appearance | Assay:≥95%A crystalline solid |
Chemical and Pharmacological Profile of Necrosulfonamide
Structural Characteristics and Physicochemical Properties
Necrosulfonamide () is a sulfonamide derivative featuring a 3-methoxypyrazine moiety linked to a 5-nitrothiophene group via an acrylamide bridge . With a molecular weight of 461.5 g/mol , it exhibits cell permeability and covalently modifies cysteine residues in human MLKL . The compound’s structure-activity relationship (SAR) was optimized during its discovery to enhance specificity for MLKL over related kinases .
Table 1: Key Chemical Properties of Necrosulfonamide
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 461.5 g/mol | |
CAS Number | 432531-71-0 | |
Synonyms | MLKL Inhibitor, Necrosis Inhibitor III | |
Mechanism | Covalent binding to MLKL Cys86 |
Mechanism of Action: Targeting the Necroptotic Pathway
Inhibition of MLKL Activation
Necroptosis proceeds through a well-defined cascade: tumor necrosis factor-α (TNF-α) binding to its receptor activates RIPK1 and RIPK3, which phosphorylate MLKL . Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane rupture and DAMP release . NSA halts this process by covalently modifying Cys86 in human MLKL, preventing its oligomerization and membrane disruption .
Table 2: Key Steps in Necroptosis and NSA’s Intervention
Step | Effect of NSA | Source |
---|---|---|
RIPK1/RIPK3 activation | No direct inhibition | |
MLKL phosphorylation | Indirect suppression | |
MLKL oligomerization | Complete inhibition | |
Membrane permeabilization | Blocked |
Dual Anti-inflammatory and Anti-necroptotic Effects
Beyond blocking MLKL, NSA reduces neuroinflammation by suppressing microglial activation and proinflammatory cytokine production. In a subacute MPTP-induced Parkinson’s disease (PD) model, NSA decreased levels of TNF-α, interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) by 40–60% . Concurrently, it inhibited astrogliosis and cystatin F expression, a marker of chronic inflammation . These effects correlate with reduced α-synuclein oligomerization, likely via inhibition of glycogen synthase kinase-3β (GSK-3β) and matrix metalloproteinase-3 (MMP-3) .
Preclinical Applications in Neurological Disorders
Neuroprotection in Parkinson’s Disease
In MPTP-treated mice, NSA administration (5 mg/kg) restored dopaminergic neuron viability in the substantia nigra by 70% and improved motor coordination . Mechanistically, it suppressed MLKL phosphorylation and ubiquitylation, markers of necroptotic activation . The compound also reduced α-synuclein pathology, a hallmark of PD, by inhibiting GSK-3β-mediated phosphorylation at Ser129 .
Mitigation of Intracerebral Hemorrhage (ICH) Injury
In a collagenase VII-induced ICH model, NSA (5 mg/kg, twice daily) reduced hematoma volume by 35% and decreased blood-brain barrier (BBB) permeability . This was accompanied by a 50% reduction in ionized calcium-binding adapter molecule 1 (Iba1)-positive microglia and myeloperoxidase (MPO)-positive neutrophils . Western blot analysis revealed upregulated zonula occludens-1 (ZO-1) and downregulated MMP-9, indicating BBB stabilization .
Table 3: Efficacy of NSA in Preclinical Models
Broader Implications for Neuroinflammatory Diseases
Synergistic Effects on Multiple Cell Death Pathways
Emerging evidence suggests NSA may cross-inhibit pyroptosis by binding gasdermin D , though this requires further validation. In spinal cord injury models, NSA analogs reduced lesion size and improved functional recovery, likely through parallel anti-inflammatory mechanisms . These pleiotropic effects position NSA as a multifactorial therapeutic agent.
Comparative Advantages Over Existing Inhibitors
Challenges and Future Directions
Clinical Translation and Combination Therapies
Future research should explore NSA’s synergy with anti-apoptotic agents or immunomodulators. For example, combining NSA with GSK-3β inhibitors could enhance its anti-aggregation effects in PD . Similarly, co-administration with MMP inhibitors might amplify BBB protection in stroke models .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume